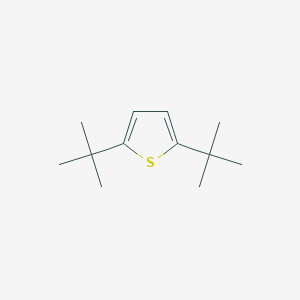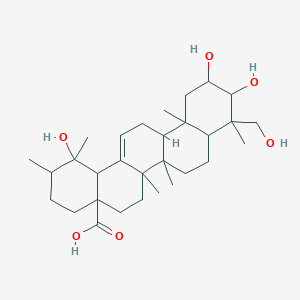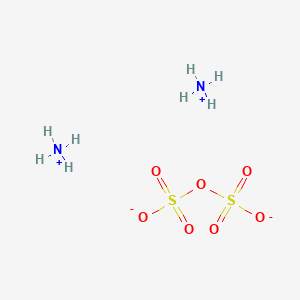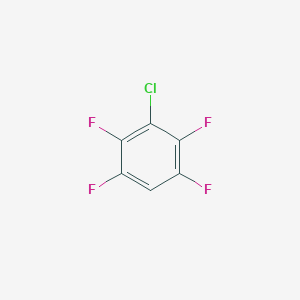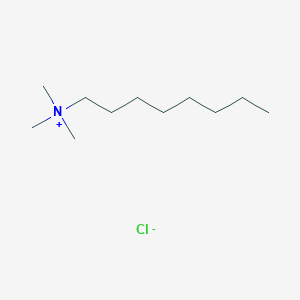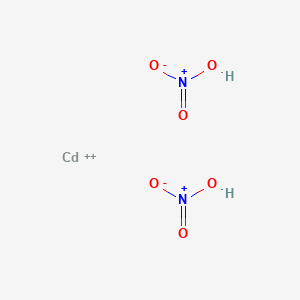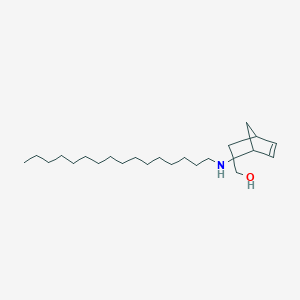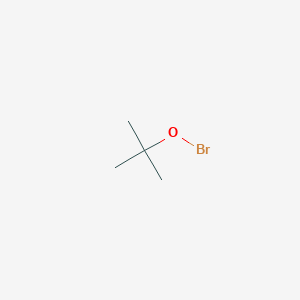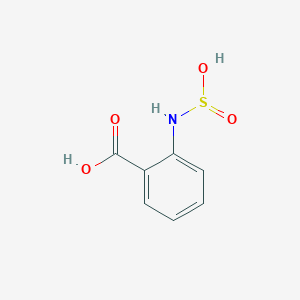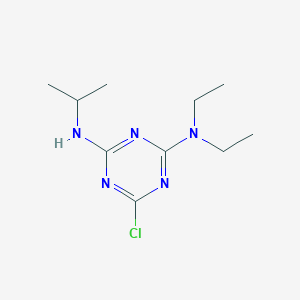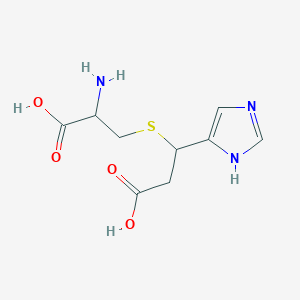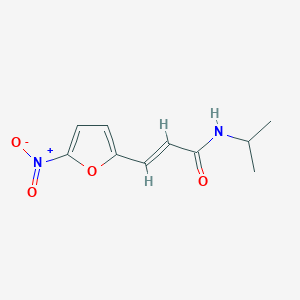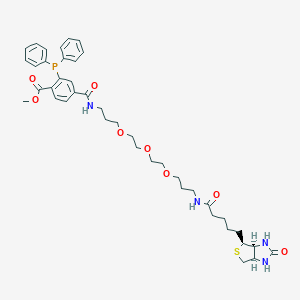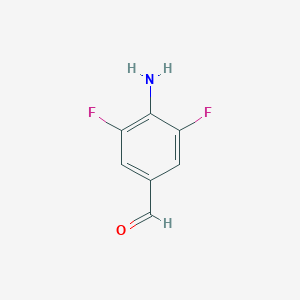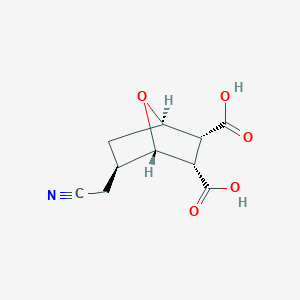
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid, 5-(cyanomethyl)-, (2-exo,3-exo,5-endo)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid, 5-(cyanomethyl)-, (2-exo,3-exo,5-endo)- is a chemical compound also known as LY379268. It is a selective agonist of the metabotropic glutamate receptor subtype 2 (mGluR2) and has been extensively studied for its potential therapeutic applications.
Mécanisme D'action
LY379268 acts as a selective agonist of mGluR2, which is a G protein-coupled receptor that is predominantly expressed in the presynaptic terminals of glutamatergic neurons. Activation of mGluR2 leads to the inhibition of glutamate release, which in turn leads to the modulation of neurotransmission and synaptic plasticity. This mechanism of action is believed to underlie the anxiolytic and antidepressant effects of LY379268.
Effets Biochimiques Et Physiologiques
LY379268 has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in neuronal survival and plasticity. It has also been shown to increase the levels of the antioxidant enzyme superoxide dismutase (SOD), which protects against oxidative stress. In addition, LY379268 has been shown to increase the levels of the neurotransmitter GABA, which is involved in the regulation of anxiety and mood.
Avantages Et Limitations Des Expériences En Laboratoire
LY379268 has a number of advantages for lab experiments. It is a highly selective agonist of mGluR2, which makes it a useful tool for studying the role of this receptor in various neurological and psychiatric disorders. It also has good bioavailability and pharmacokinetic properties, which makes it suitable for in vivo studies. However, there are also some limitations to its use in lab experiments. It is a relatively expensive compound, which may limit its use in large-scale studies. In addition, its effects may be influenced by factors such as age, sex, and genetic background, which may complicate the interpretation of results.
Orientations Futures
There are a number of future directions for the study of LY379268. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. It has been shown to have neuroprotective effects in animal models of neurodegeneration, and further studies are needed to determine its potential clinical utility in this area. Another area of interest is its potential use in the treatment of addiction. It has been shown to reduce drug-seeking behavior in animal models of addiction, and further studies are needed to determine its potential clinical utility in this area. Finally, there is also interest in developing more selective agonists of mGluR2 that may have improved therapeutic potential compared to LY379268.
Méthodes De Synthèse
LY379268 can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the condensation of 2,3-dihydroxybenzaldehyde with 2,5-dimethoxytetrahydrofuran followed by the reduction of the resulting compound to yield the desired product.
Applications De Recherche Scientifique
LY379268 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. It has also been studied for its potential use in the treatment of schizophrenia, addiction, and neurodegenerative disorders such as Alzheimer's disease.
Propriétés
Numéro CAS |
127311-92-6 |
|---|---|
Nom du produit |
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid, 5-(cyanomethyl)-, (2-exo,3-exo,5-endo)- |
Formule moléculaire |
C10H11NO5 |
Poids moléculaire |
225.2 g/mol |
Nom IUPAC |
(1R,2R,3S,4S,5S)-5-(cyanomethyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid |
InChI |
InChI=1S/C10H11NO5/c11-2-1-4-3-5-6(9(12)13)7(10(14)15)8(4)16-5/h4-8H,1,3H2,(H,12,13)(H,14,15)/t4-,5+,6-,7-,8-/m0/s1 |
Clé InChI |
BOQFUAFLFCHLMJ-BJNUKLAGSA-N |
SMILES isomérique |
C1[C@@H]([C@H]2[C@H]([C@H]([C@@H]1O2)C(=O)O)C(=O)O)CC#N |
SMILES |
C1C(C2C(C(C1O2)C(=O)O)C(=O)O)CC#N |
SMILES canonique |
C1C(C2C(C(C1O2)C(=O)O)C(=O)O)CC#N |
Synonymes |
(1S,2S,3R,4R,6S)-6-(cyanomethyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarb oxylic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



